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Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B1670975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for beginners on utilizing Disuccinimidyl
tartrate (DST) for protein crosslinking. DST is a homobifunctional, primary amine-reactive

crosslinker with a unique feature: its tartrate spacer arm contains a cis-diol that can be cleaved

by sodium periodate. This characteristic makes DST an invaluable tool for studying protein-

protein interactions, as the crosslinked complexes can be readily dissociated for analysis, a

feature not available with non-cleavable crosslinkers.

Introduction to Disuccinimidyl Tartrate (DST)
Disuccinimidyl tartrate (DST) is a chemical crosslinking agent used to covalently link proteins

or other molecules that are in close proximity.[1][2] It possesses two N-hydroxysuccinimide

(NHS) esters at either end of a 6.4 Å spacer arm.[3] These NHS esters react efficiently with

primary amines (-NH2), such as those found on the side chain of lysine residues and the N-

terminus of proteins, to form stable amide bonds.[2][4]

The key advantage of DST lies in its cleavable tartrate spacer. This allows for the reversal of

the crosslinking reaction under mild conditions using sodium meta-periodate, which specifically

oxidizes the cis-diol in the tartrate moiety.[2] This feature is particularly useful in applications

such as co-immunoprecipitation (Co-IP) where the recovery of the interacting partners is

desired for downstream analysis like mass spectrometry or western blotting.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1670975?utm_src=pdf-interest
https://www.benchchem.com/product/b1670975?utm_src=pdf-body
https://www.benchchem.com/product/b1670975?utm_src=pdf-body
https://www.benchchem.com/product/b1670975?utm_src=pdf-body
https://www.benchchem.com/product/b1670975?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8495749/
https://www.proteochem.com/dstcrosslinker100mg-p-205.html
https://www.paint.org/wp-content/uploads/2021/09/MAY00_Film-Properties-for-Thermoset-Coatings.pdf
https://www.proteochem.com/dstcrosslinker100mg-p-205.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011240_DSS_BS3_CrsLnk_UG.pdf
https://www.proteochem.com/dstcrosslinker100mg-p-205.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Characteristics of DST Crosslinker
Property Value Reference

Chemical Name Disuccinimidyl tartrate [3]

Molecular Weight 344.24 g/mol [3]

Spacer Arm Length 6.4 Å [3]

Reactive Groups
N-hydroxysuccinimide (NHS)

esters
[2]

Target Functional Group Primary amines (-NH2) [2]

Cleavage Reagent
Sodium meta-periodate

(NaIO4)
[2]

Solubility

Must be dissolved in an

organic solvent (e.g., DMSO or

DMF) before adding to

aqueous solutions.

[5][6]

Experimental Workflow: DST Crosslinking and Co-
Immunoprecipitation
A common application for DST is to stabilize weak or transient protein-protein interactions prior

to immunoprecipitation. This workflow allows for the capture and subsequent identification of

interacting partners that might otherwise be lost during the Co-IP procedure.
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Step 1: In Vivo or In Vitro Crosslinking

Step 2: Cell Lysis
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Figure 1. Workflow for DST crosslinking followed by co-immunoprecipitation.

Detailed Protocol for DST Crosslinking of Proteins
This protocol provides a general guideline for DST crosslinking. Optimal conditions, such as the

molar ratio of crosslinker to protein and incubation times, should be empirically determined for

each specific system.

Materials and Reagents
Disuccinimidyl tartrate (DST)

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or

bicarbonate/carbonate buffer, pH 7.2-8.5)[5][6][7]

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[4][5]

Cleavage buffer (e.g., 15-50 mM Sodium meta-periodate in a suitable buffer)

Reaction tubes

Optimization of DST Concentration
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It is crucial to optimize the concentration of DST to achieve efficient crosslinking without

causing excessive aggregation. A good starting point is to test a range of molar excess of DST

over the protein concentration.

Protein
Concentration

Recommended
Molar Excess of
DST

Final DST
Concentration
Range

Reference

> 5 mg/mL 10-fold 0.25 - 5 mM [4][5]

< 5 mg/mL 20- to 50-fold 0.25 - 5 mM [4][5]

In vivo (intact cells) N/A 0.1 - 2 mM [8]

Experimental Procedure
Preparation of DST Stock Solution:

Equilibrate the vial of DST to room temperature before opening to prevent moisture

condensation.[5][9]

Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. For

example, to make a 25 mM stock solution, dissolve DST in the appropriate volume of

solvent.

Note: Do not prepare aqueous stock solutions of DST as the NHS esters are susceptible

to hydrolysis.[10]

Crosslinking Reaction:

Ensure your protein sample is in an amine-free buffer (e.g., PBS or HEPES) at a pH

between 7.2 and 8.5.[5][6][7] If the buffer contains primary amines like Tris or glycine, they

must be removed by dialysis or buffer exchange.[5]

Add the calculated amount of DST stock solution to the protein sample while gently

vortexing.

Incubate the reaction mixture. The incubation time and temperature can be optimized.
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Condition Time Reference

Room Temperature 30 - 60 minutes [5][9][11]

On Ice (4°C) 2 - 3 hours [5][6][9]

In vivo (37°C) 30 minutes [8]

Quenching the Reaction:

To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-

50 mM.[4][5]

Incubate for 15 minutes at room temperature.[4][5] The primary amines in the quenching

buffer will react with any excess, unreacted DST.

Analysis of Crosslinked Products:

The crosslinked protein sample is now ready for downstream applications such as SDS-

PAGE analysis, co-immunoprecipitation, or mass spectrometry.

For SDS-PAGE analysis, the formation of higher molecular weight bands corresponding to

crosslinked complexes indicates a successful reaction.

Cleavage of Crosslinks (Optional):

To cleave the DST crosslinks, incubate the sample with 15-50 mM sodium meta-periodate.

The exact concentration and incubation time should be optimized.

Following cleavage, the interacting proteins will be dissociated and can be analyzed

individually.

Application in Signaling Pathway Analysis:
Epidermal Growth Factor Receptor (EGFR)
Signaling
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DST crosslinking can be employed to study the dynamic protein interactions within signaling

pathways, such as the EGFR signaling cascade. Upon binding of its ligand, EGF, the EGFR

dimerizes and initiates a phosphorylation cascade that involves numerous transient interactions

with downstream effector proteins.
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Figure 2. Simplified EGFR signaling pathway highlighting a potential target for DST
crosslinking.

In this pathway, the interaction between the activated EGFR and the adaptor protein Grb2 is a

critical and often transient step. Using DST, researchers can crosslink EGFR to Grb2 within the

cell, allowing for the stable co-immunoprecipitation of the complex and subsequent

confirmation of the interaction.

Troubleshooting
Problem Possible Cause Suggested Solution

No or low crosslinking

efficiency

- Inactive DST (hydrolyzed).-

Presence of primary amines in

the buffer.- Suboptimal DST

concentration.- Insufficient

incubation time.

- Use fresh, anhydrous

DMSO/DMF for stock solution.-

Ensure the reaction buffer is

amine-free (e.g., PBS,

HEPES).- Perform a titration of

DST concentration.- Increase

incubation time or perform at

room temperature instead of

on ice.

Excessive protein

aggregation/precipitation

- DST concentration is too

high.

- Reduce the molar excess of

DST.- Optimize the

crosslinking time and

temperature.

Antibody fails to recognize

crosslinked protein

- The epitope for the antibody

is blocked by the crosslinker.

- Use a different antibody

targeting a different epitope.-

Consider using a polyclonal

antibody.

Inefficient cleavage of

crosslinks

- Insufficient concentration of

sodium periodate.- Inadequate

incubation time for cleavage.

- Increase the concentration of

sodium periodate.- Increase

the cleavage incubation time.

By following this guide, researchers new to protein crosslinking can effectively utilize

Disuccinimidyl tartrate to explore and characterize protein-protein interactions, leading to a

deeper understanding of complex biological processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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